molecular formula C8H5F3O3 B089608 3-(Trifluoromethoxy)benzoic acid CAS No. 1014-81-9

3-(Trifluoromethoxy)benzoic acid

Cat. No.: B089608
CAS No.: 1014-81-9
M. Wt: 206.12 g/mol
InChI Key: OKPFIWIMBJNFSE-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)benzoic acid is an aromatic carboxylic acid characterized by the presence of a trifluoromethoxy group attached to the benzene ring. This compound, with the chemical formula C8H5F3O3, is known for its unique chemical properties and applications in various fields .

Mechanism of Action

Target of Action

It’s known that benzoic acid derivatives can have a wide range of biological targets, including various enzymes and receptors . The specific targets for this compound may depend on its particular structure and the biological system in which it is introduced.

Mode of Action

It’s known that benzoic acid derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The trifluoromethoxy group may enhance the compound’s binding affinity or selectivity for its targets.

Biochemical Pathways

Benzoic acid derivatives can influence a variety of biochemical pathways depending on their specific targets . For instance, they might affect metabolic pathways or signaling pathways involved in cell growth and differentiation .

Pharmacokinetics

The compound’s solubility in dense carbon dioxide suggests it may have good bioavailability . The trifluoromethoxy group may also influence the compound’s pharmacokinetic properties, potentially affecting its absorption, distribution, metabolism, and excretion .

Result of Action

Depending on its specific targets and mode of action, it could potentially influence a variety of cellular processes, such as enzyme activity, receptor signaling, and gene expression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(Trifluoromethoxy)benzoic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Moreover, the compound’s efficacy may be influenced by the specific biological environment in which it is introduced .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethoxy)benzoic acid typically involves the introduction of the trifluoromethoxy group onto a benzoic acid derivative. One common method is the reaction of 3-hydroxybenzoic acid with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to achieve the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(Trifluoromethoxy)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)benzoic acid
  • 4-(Trifluoromethoxy)benzoic acid
  • 2-(Trifluoromethoxy)benzoic acid

Comparison: 3-(Trifluoromethoxy)benzoic acid is unique due to the position of the trifluoromethoxy group on the benzene ring. This positional isomerism can lead to differences in reactivity and interaction with biological targets. For example, 4-(Trifluoromethoxy)benzoic acid may exhibit different binding affinities and biological activities compared to this compound .

Properties

IUPAC Name

3-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPFIWIMBJNFSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00143906
Record name 3-(Trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1014-81-9
Record name 3-(Trifluoromethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1014-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethoxy)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001014819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(trifluoromethoxy)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.548
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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